N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 3,5-dimethoxyphenyl and naphthalen-2-yl groups, followed by their integration into the pyridazinone framework. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of methoxy groups to the phenyl ring.
Cyclization Reactions: Formation of the pyridazinone ring through cyclization of appropriate precursors.
Amide Bond Formation: Coupling of the acetamide group to the pyridazinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: shares similarities with other pyridazinone derivatives and aromatic compounds.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of This compound lies in its ability to undergo diverse chemical reactions and its potential applications across various scientific disciplines. Its structural complexity and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-23(28)15-27-24(29)10-9-22(26-27)18-8-7-16-5-3-4-6-17(16)11-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
NOMRCXIKIFGLQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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